molecular formula C6H5N3 B1586376 5-Methylpyrazine-2-carbonitrile CAS No. 98006-91-8

5-Methylpyrazine-2-carbonitrile

Cat. No. B1586376
CAS RN: 98006-91-8
M. Wt: 119.12 g/mol
InChI Key: AYMRPLHDHGMXOF-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carbonitrile is a compound used for experimental and research purposes . It has a molecular weight of 119.13 .


Molecular Structure Analysis

The molecular structure of 5-Methylpyrazine-2-carbonitrile is represented by the linear formula C6H5N3 . The InChI code is 1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3 .


Physical And Chemical Properties Analysis

5-Methylpyrazine-2-carbonitrile is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available sources .

Scientific Research Applications

Corrosion Inhibition

One study investigated pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution. The derivatives showed significant inhibition efficiency, suggesting their potential application in protecting metals from corrosion. The adsorption of these inhibitors on mild steel was found to obey Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface (Yadav et al., 2016).

Organic Synthesis

Another area of application is in organic synthesis, where methylpyrazinecarbonitriles have been used in reactions with phosphorus oxychloride and organomagnesium compounds to form tricyclic compounds and methyl methylpyrazinyl ketones. This process highlights the versatility of pyrazine derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Schwaiger & Ward, 2010).

Antimicrobial Activity

Research on the synthesis of novel triazolyl and pyrazolyl derivatives from aminopyrazole-carbonitriles has shown these compounds to exhibit antimicrobial activities. This suggests their potential use in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal strains (Al‐Azmi & Mahmoud, 2020).

HIV-1 Inhibitors

Triazenopyrazole derivatives synthesized from aminopyrazole-carbonitriles have been evaluated for their biological activity against HIV-1 and herpes simplex virus. Such studies are fundamental in the search for new therapeutic agents against viral infections, with one compound showing moderate activity against HIV-1 (Larsen et al., 1999).

Catalysis and Green Chemistry

A study demonstrates the synthesis of 5-Aminopyrazole-4-carbonitrile using a DABCO-catalyzed approach in green aqueous media. This highlights the move towards more environmentally friendly and efficient synthesis methods in organic chemistry, promoting the development of sustainable chemical processes (Singh & Pandey, 2021).

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2-carbonitrile is not clearly recognized according to the available sources .

Safety and Hazards

5-Methylpyrazine-2-carbonitrile is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Methylpyrazine-2-carbonitrile are not mentioned in the available sources, pyrazine and phenazine heterocycles, which include 5-Methylpyrazine-2-carbonitrile, are considered promising in medicine . They demonstrate a breadth of biological activities that are of significant interest to human health and medicine . Therefore, these compounds are likely to continue being a focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .

properties

IUPAC Name

5-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMRPLHDHGMXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374998
Record name 5-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazine-2-carbonitrile

CAS RN

98006-91-8
Record name 5-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrazine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This example was prepared from the coupling of 3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid with 1-(5-methylpyrazin-2-yl)cyclopropanamine (obtained from 5-methylpyrazine-2-carbonitrile by the reaction using Ti(OiPr)4/EtMgBr/BF3OEt2), and was isolated as a TFA salt after purification by Shimadzu-VP preparative reverse phase HPLC using the separation method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=50, Final % B=100, Gradient time=10 min, Stop time=12 min, Flow Rate=25 mL/min, Column: Sunfire Prep C18 19×100 5 um, Fraction Collection: 7.15-7.72 min. (UV detection at 220 nm). 1H NMR (500 MHz, CD3OD) δ 8.44 (s, 1H), 8.43 (s, 1H), 7.95 (m, 2H), 7.90 (dd, J=7.93, 1.83, 1H), 7.83 (s, 1H), 7.55 (d, J=8.55, 1H), 7.49 (d, J=7.93, 1H), 7.33 (d, J=8.24, 1H), 7.29 (t, J=8.85, 2H), 2.96 (s, 3H), 2.51 (s, 3H), 2.30 (s, 3H), 1.67 (m, 2H), 1.41 (m, 2H). LC/MS were performed by using Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. HPLC method: Solvent A=10% MeOH-90% H2O-0.1% TFA, Solvent B=90% MeOH-10% H2O-0.1% TFA, Start % B=0, Final % B=100, Gradient time=2 min, Stop time=3 min, Flow Rate=5 ml/min, Column: Phenomenex-Luna, 3.0×50 mm, S10; (ES+) m/z (M+H)+=553.22, HPLC=1.647 min. Analytical HPLC were performed by using Shimadzu-VP instrument with UV detection at 220 nm and 254 nm. Analytical HPLC method: Solvent A=5% MeCN-95% H2O-0.1% TFA, Solvent B=95% MeCN-5% H2O-0.1% TFA, Start % B=50, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Sunfire C18, 3.5 um, 4.6×150 mm, =6.01 min; Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, Rt=5.04 min. Analytical HPLC method: Solvent A=5% MeOH-95% H2O-10 mM NH4HCO3, Solvent B=95% MeOH-5% H2O-10 mM NH4HCO3, Start % B=50, Final % B=100, Gradient time=15 min, Stop time=18 min, Flow Rate=1 ml/min, Column: Xbridge Phenyl 3.5 um, 4.6×150 mm, =10.24 min.
Name
3-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)-4-methylbenzoic acid
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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